1-己基溴化锌

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

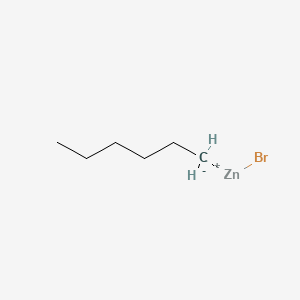

1-Hexylzinc bromide is an organozinc compound utilized in various chemical reactions, particularly in organic synthesis. It serves as a reagent in the formation of carbon-carbon bonds and is involved in various coupling reactions.

Synthesis Analysis

1-Hexylzinc bromide can be synthesized through the reaction of hexyl bromide with zinc. A general procedure for the preparation of alkylzinc reagents, like 1-Hexylzinc bromide, involves the direct insertion of zinc metal into alkyl bromides in a polar aprotic solvent (Huo, 2003). This process may include activation with iodine and can undergo cross-coupling reactions catalyzed by nickel or palladium to produce various functionalized compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Hexylzinc bromide, such as bromide derivatives of hexamethylenetetramine, indicates a complex molecular architecture involving interactions like hydrogen bonding and electrostatic attractions. These structures often display various symmetries and crystal lattice forms (Reddy et al., 1994).

科学研究应用

催化和有机合成

1-己基溴化锌已被用作内吉交叉偶联反应中的试剂,这是一种用于在有机合成中形成碳碳键的方法。例如,它已与钯-四膦催化剂一起用于烷基或芳基锌衍生物与芳基溴化物的周转数高的交叉偶联,显示出良好的产率和高周转数。该方法能够合成广泛的复杂有机分子,突出了 1-己基溴化锌在催化过程中的多功能性和效率 (Kondolff, Doucet, & Santelli, 2006)。

聚合物科学

在聚合物科学中,1-己基溴化锌已被用于合成规整聚(3-己基噻吩)(P3HT),这是一种导电聚合物,在有机电子器件(如太阳能电池和晶体管)的开发中起着至关重要的作用。锌粉氧化插入到 2,5-二溴-3-己基噻吩的碳溴键中,有效地提供了 2-溴-3-己基噻吩-5-基溴化锌,然后在镍催化剂的存在下用它制备 P3HT,证明了 1-己基溴化锌在促进合成具有高规整度的导电聚合物中的重要性 (Kim, 2014)。

环境科学

1-己基溴化锌的作用延伸到环境科学领域,其中溴离子(包括衍生自 1-己基溴化锌的溴离子)参与了紫外线/氯处理下污染物的降解。在模拟饮用水的紫外线/氯处理过程中,研究溴离子在药物和个人护理品 (PPCP) 降解中的作用表明,溴离子显着影响 PPCP 的降解动力学,说明了溴离子和水处理技术之间的复杂相互作用 (Cheng 等人,2018 年)。

材料科学

此外,1-己基溴化锌已被研究其作为酸性溶液中碳钢的缓蚀剂的效率,这对于延长腐蚀性环境中金属结构和部件的使用寿命至关重要。与 1-己基溴化锌密切相关的 1-己基吡啶溴离子液体的缓蚀效率研究证明了其在保护碳钢表面免受腐蚀方面的潜力,为设计更有效的缓蚀剂提供了见解 (Aoun, 2017)。

作用机制

Target of Action

1-Hexylzinc bromide is primarily used as a reagent in the biomedical industry for the synthesis of various pharmaceutical compounds . Its primary targets are the molecules that it alkylates during drug manufacturing .

Mode of Action

The mode of action of 1-Hexylzinc bromide is through its reactive nature which allows for efficient alkylation in drug manufacturing . Alkylation is a process in which an alkyl group is transferred from one molecule to another. In the case of 1-Hexylzinc bromide, the hexyl group (CH3(CH2)5) is transferred to the target molecule, thereby modifying its structure and function.

Action Environment

The action of 1-Hexylzinc bromide can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability.

未来方向

1-Hexylzinc bromide is primarily used in the synthesis of various pharmaceutical compounds . Its future use may be influenced by advancements in synthesis methods and the development of new pharmaceutical compounds. Additionally, the compound’s reactive nature and efficient alkylation in drug manufacturing suggest potential for expanded use in the biomedical industry .

属性

IUPAC Name |

bromozinc(1+);hexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFHUAMVSWOCPN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[CH2-].[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hexylzinc bromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bromo-bis(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane](/img/structure/B1142010.png)